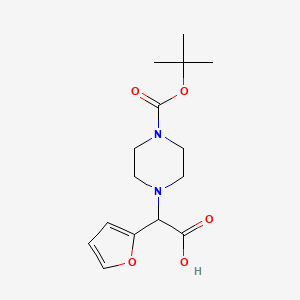

2-(4-Boc-哌嗪基)-2-(2-呋喃基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

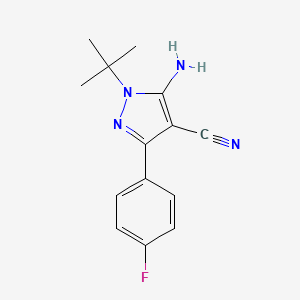

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is a compound that features a piperazine ring, a common structural motif found in many FDA-approved drugs and biologically active compounds. The piperazine core is often modified at its nitrogen atoms, but recent research has shown the potential of diversifying its chemical structure through carbon substitutions . The tert-butoxycarbonyl (Boc) group is a protective group used in peptide synthesis, which can be removed under acidic conditions without affecting other sensitive functional groups .

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in various studies. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized as potent inhibitors, where the Boc group was substituted with fluorine to improve stability and activity . Another study reported the synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides, which involved the reaction of aryl/aralkyl amines with 2-bromoacetylbromide followed by a reaction with 2-furoyl-1-piperazine . Additionally, asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines was achieved through nucleophilic addition to N-tert-butanesulfinyl imines, with the Boc group playing a crucial role in protecting the piperazine nitrogen during the reaction .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for multiple stereoisomers. Studies have shown that chiral amino acids can be transformed into 3-substituted and 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity, resulting in diverse sets of single stereoisomers . X-ray crystallography has been used to confirm the structure of alpha-branched N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides, providing insights into the mechanisms of reactions involving organometallic reagents .

Chemical Reactions Analysis

The Boc group is known for its stability under acidic conditions, making it a valuable protective group in the synthesis of piperazine derivatives. The fluorine-substituted Boc group has been identified as an acid-stable bioisostere, which can enhance the properties of piperazine-based compounds . The reactivity of piperazine derivatives can be manipulated through the selective deprotection of the Boc group, allowing for further functionalization and the synthesis of complex molecules .

Physical and Chemical Properties Analysis

Piperazine derivatives exhibit a range of physical and chemical properties that make them suitable for drug development. Their ability to form stable crystalline structures allows for the determination of their stereochemistry and aids in the design of compounds with specific biological activities . The introduction of substituents such as the Boc group can influence the lipophilicity, stability, and overall pharmacokinetic profile of these molecules, which is crucial for their potential as therapeutic agents .

科学研究应用

腺苷 A2a 受体拮抗剂

- 哌嗪衍生物与您感兴趣的化合物密切相关,已显示出作为腺苷 A2a 受体拮抗剂的潜力。这些化合物在帕金森病啮齿动物模型中表现出口服活性 (Vu et al., 2004)。

哌嗪基酰胺的合成

- 已经开发出合成 18β-甘草次酸的哌嗪基酰胺的有效方法,其结构与您的化合物相似 (Cai et al., 2020)。

哌嗪-2,5-二酮衍生物的形成

- 研究表明,某些氨基琥珀酰肽在酸解保护后,在中性条件下转化为哌嗪-2,5-二酮衍生物。这突出了哌嗪基化合物的化学多功能性 (Schön & Kisfaludy, 2009)。

抗菌剂

- 已经合成并评估了一系列新的哌嗪基衍生物,类似于您正在询问的化合物,以了解其抗菌潜力。这项研究表明此类化合物在开发新的抗菌剂中的潜力 (Hussain et al., 2018)。

晶体学和生物学评价

- 已经合成和表征了 N-Boc 哌嗪的衍生物,提供了对其结构和潜在生物学特性的见解。这些信息对于理解相关化合物在药物化学中的应用至关重要 (Kulkarni et al., 2016)。

在组胺受体拮抗中的作用

- 西替利嗪,一种哌嗪抗组胺药,与您的化合物具有相似的结构,可有效治疗荨麻疹和过敏性鼻炎 (Arlette, 1991)。

哌嗪衍生物在 PET 成像中的应用

- 以 2-(2-呋喃基)-7-[2-[4-[4-(2-[11C]甲氧基乙氧基)苯基]-1-哌嗪基]乙基]7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺为 PET 示踪剂的大脑腺苷 A2A 受体研究证明了哌嗪衍生物的诊断和成像应用 (Zhou et al., 2014)。

属性

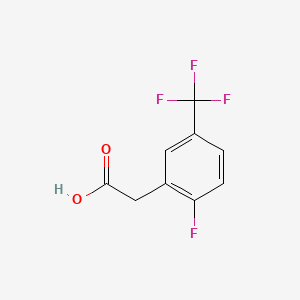

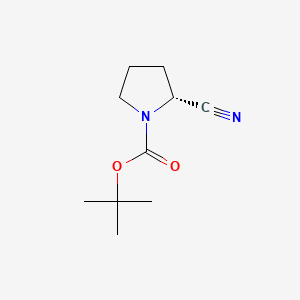

IUPAC Name |

2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLDLSSPUNZCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376124 |

Source

|

| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |

CAS RN |

870719-85-0 |

Source

|

| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。